![molecular formula C12H13FO2 B1468568 1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone CAS No. 1343853-62-2](/img/structure/B1468568.png)
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone
Overview
Description
Scientific Research Applications
Metabolite Interactions in Drug Metabolism
One significant application is in the study of drug metabolism, specifically as a metabolite in the biotransformation process. For instance, the compound is involved in the metabolism of prasugrel, an antiplatelet agent, through a process that includes rapid deesterification and cytochrome P450-mediated formation of active metabolites (Rehmel et al., 2006).
Photoremovable Protecting Group in Organic Synthesis
In organic synthesis, this compound serves as a novel photoremovable protecting group for carboxylic acids. It demonstrates effective protection and subsequent release of the acid upon photolysis, with isolated yields ranging from 70-85% (Walters N. Atemnkeng et al., 2003).
Antifolate Properties in Medicinal Chemistry
This compound is also significant in medicinal chemistry, particularly in the synthesis of antifolate drugs. For example, it has been used in the synthesis of novel deazaaminopterin analogs which exhibit potency comparable to methotrexate in inhibiting dihydrofolate reductase and cell growth in certain cancer cells (J. Degraw et al., 1992).
Antimycobacterial Activity
Another application is in the field of antimicrobial research. Compounds comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good activity (S. Ponnuchamy et al., 2014).
properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-4-fluorophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUTGHUVGFJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylmethoxy-4-fluoro-phenyl)-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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